molecular formula C12H20N2O5 B1443354 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate CAS No. 1105663-94-2

1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate

Cat. No. B1443354
M. Wt: 272.3 g/mol
InChI Key: TYHWSMCZSPERFP-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1105663-94-2 . It has a molecular weight of 272.3 and its IUPAC name is 1-(tert-butyl) 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for “1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is 1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) . This code provides a specific description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

“1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” is a white to yellow solid . It has a molecular weight of 272.3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis of compounds similar to 1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate has been detailed, focusing on their synthesis, characterization, and structural analysis using various spectroscopic methods and X-ray crystallography. This includes the synthesis of related compounds, characterizing their molecular structure, and analyzing their stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).

  • Precursor for Study of Foldamers : A compound with a structure similar to the one , used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization, showcases the potential application of such compounds in the field of biomolecular structures (Abbas et al., 2009).

  • Application in Antiarrhythmic and Hypotensive Activity : Research into 1,3-disubstituted ureas and phenyl N-substituted carbamates, closely related to the compound , shows their potential application in medical science, particularly in antiarrhythmic and hypotensive properties (Chalina et al., 1998).

  • Metal-Free Synthesis Methods : Studies on metal-free synthesis methods for related compounds, highlighting environmentally friendly synthesis processes and their applications in creating bioactive natural products and synthetic drugs (Xie et al., 2019).

Supramolecular Chemistry and Crystallography

  • Crystal Structure Analysis : Investigations into the crystal structure and supramolecular arrangement of oxopyrrolidine analogues, related to the compound , provide insights into the molecular interactions and assemblies that could be applicable to a range of chemical and pharmaceutical studies (Samipillai et al., 2016).

  • Chemical Synthesis and Crystallography Studies : Synthetic and crystallographic studies of carbamate derivatives, highlighting the significance of weak intermolecular interactions in stabilizing crystal structures, which can be essential in designing new compounds and understanding their properties (Das et al., 2016).

Applications in Organic Chemistry

  • Asymmetric Synthesis of Amines : The use of N-tert-butanesulfinyl imines, closely related to the compound of interest, demonstrates their versatility in the asymmetric synthesis of amines, highlighting their potential use in a wide range of chemical synthesis applications (Ellman et al., 2002).

  • Iridium-catalyzed Aziridination : Research on the three-component coupling reactions involving similar compounds to synthesize aziridine derivatives, showcasing the potential of these compounds in facilitating complex chemical reactions (Kubo et al., 2000).

Safety And Hazards

The specific safety information and hazards associated with “1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate” are not available from the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHWSMCZSPERFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144833
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate

CAS RN

1105663-94-2
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Azetidine-1,3,3-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester (Example 11b; 21.5 g; 78.9 mmol) and NEt3(17.6 ml; 126 mmol) are dissolved in THF (200 ml) and cooled to 0° C. Isobutyl chloroformate (15.5 ml; 118 mmol) is added dropwise. The thick suspension is stirred for another 10 minutes at 0° C., diluted with THF (200 ml) and NH3-gas introduced for 5 minutes, stirred for 15 minutes at 0° C. followed by a second NH3-gas treatment for 5 minutes. The reaction mixture is warmed to room temperature and stirred for 30 minutes, poured on water and extracted with TBME three times. The combined organic phases are dried over Na2SO4, filtered, evaporated and purified via chromatography (SiO2; TBME ) to yield the title compound as colorless crystals (17.3 g; 80%).
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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